![molecular formula C17H16O3 B2378390 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid CAS No. 438530-83-7](/img/structure/B2378390.png)
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid” is a novel compound with potential applications in various fields of science and industry. It has a molecular formula of C17H16O3 .
Molecular Structure Analysis
The molecular structure of “3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid” consists of a benzoic acid group attached to a 2,3-dihydro-1H-inden-5-yl group via an oxygen and methyl bridge .Physical And Chemical Properties Analysis
The molecular weight of “3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid” is 268.31 . More detailed physical and chemical properties are not available in the literature I found.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study involving the synthesis of a discrete molecular complex and coordination polymers, using a structurally similar compound, demonstrated the potential for creating compounds with distinct properties, such as strong fluorescence emission and gas sensing properties (Rad et al., 2016).
Biological Properties and Applications
- Research on prenylated benzoic acid derivatives, which are structurally related to the compound , highlighted their antimicrobial and molluscicidal activities. This suggests potential applications in addressing bacterial infections and controlling mollusc populations (Orjala et al., 1993).
Chemical Properties and Interactions
- An investigation into the synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives revealed a range of biological properties, including antimicrobial, anti-inflammatory, and antiviral effects. This highlights the potential of benzoic acid derivatives in pharmaceutical applications (Satpute et al., 2018).
Material Science and Engineering Applications
- A study on the electro-oxidation of electroreducible substrates, including benzoic acid, in aprotic solvents, pointed to applications in synthetic chemistry and material science. This research contributes to understanding how these compounds can be manipulated in various chemical environments (Barba et al., 2017).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPEMVLUHQHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)
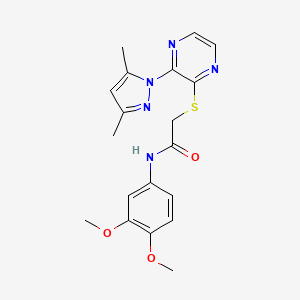
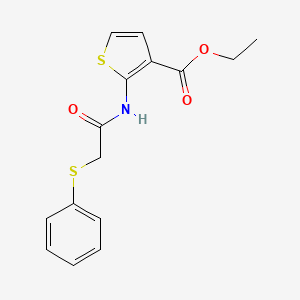
![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)
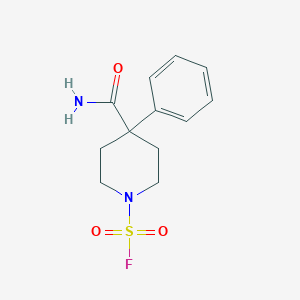
![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)
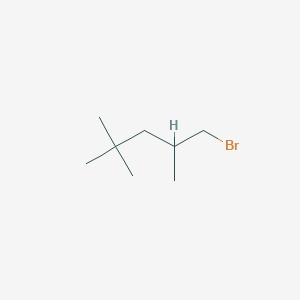
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
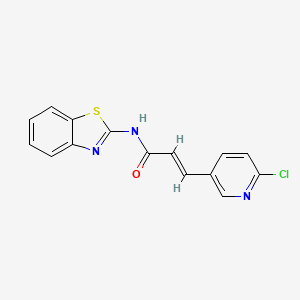
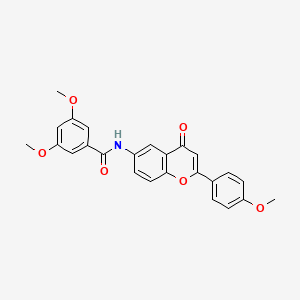
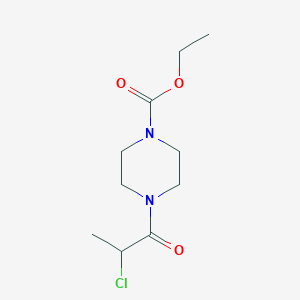
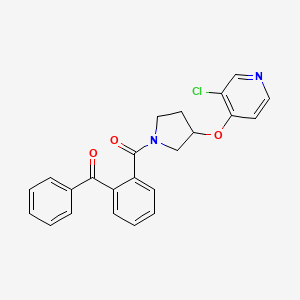
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)